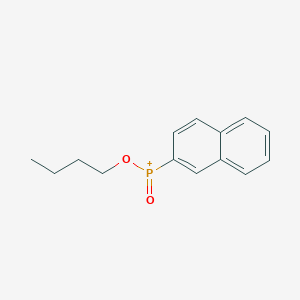
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenediamine core with methyl and acridinyl substituents, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the benzenediamine core. The methylation and acridinylation processes are carried out under controlled conditions to ensure the correct substitution pattern. Common reagents used in these reactions include methyl iodide for methylation and acridine derivatives for acridinylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The acridinyl group is known for its ability to intercalate into DNA, disrupting the replication and transcription processes, which can result in cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar in structure but lacks the acridinyl group, resulting in different chemical and biological properties.
2,4-Diaminotoluene: Another related compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is unique due to the presence of both methyl and acridinyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
655238-72-5 |
|---|---|
Fórmula molecular |
C21H19N3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
5-methyl-3-N-(4-methylacridin-9-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H19N3/c1-13-10-15(22)12-16(11-13)23-21-17-7-3-4-9-19(17)24-20-14(2)6-5-8-18(20)21/h3-12H,22H2,1-2H3,(H,23,24) |
Clave InChI |
JHXALMVZYNMYBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC(=CC(=C4)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


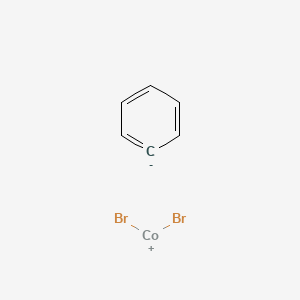
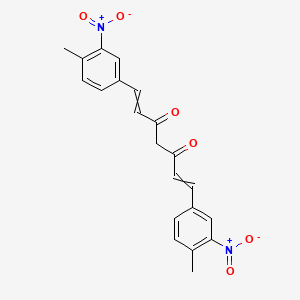
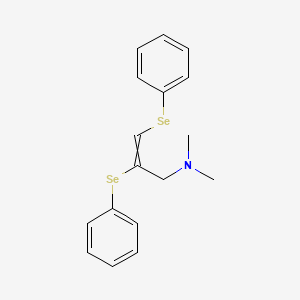
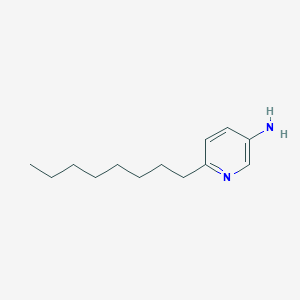
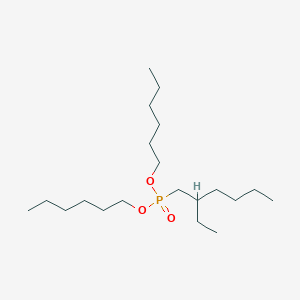
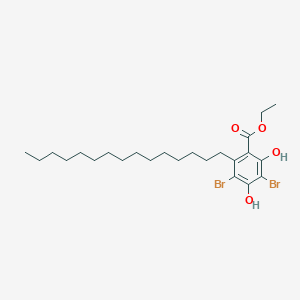
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
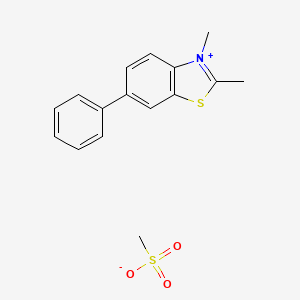
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
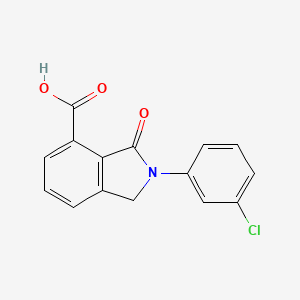
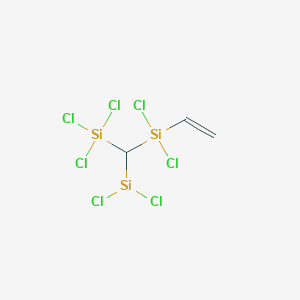
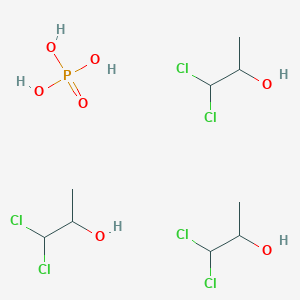
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
